Precision Synthesis & Application of 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine
Precision Synthesis & Application of 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine
This guide details the technical specifications, synthesis, and application of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine (and its enantiomer), a high-value chiral building block.
A Technical Guide for Medicinal Chemists and Process Engineers
Part 1: Strategic Overview
In the landscape of modern drug discovery, the 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine scaffold represents a convergence of two powerful pharmacophores: the 1,2,4-triazole and the chiral
-
The Triazole Moiety: Acts as a robust bioisostere for amides or carboxylic acids, providing metabolic stability against peptidases while serving as a key hydrogen bond acceptor. It is a defining feature of aromatase inhibitors (e.g., Letrozole) and systemic antifungals.
-
The Chiral Amine Handle: The (S)- or (R)-1-aminoethyl group creates a rigid vector for substituent attachment, enabling the precise spatial arrangement required for high-affinity binding to GPCRs and kinases.
This guide moves beyond basic catalog listings to provide a validated roadmap for synthesizing, analyzing, and deploying this scaffold in high-throughput optimization.
Physicochemical Profile
Data based on the HCl salt form, the standard for stability.
| Property | Value | Significance |
| Molecular Weight | 188.23 g/mol (Free Base) | Fragment-like, ideal for FBDD. |
| ClogP | ~1.2 | High oral bioavailability potential. |
| pKa (Triazole) | ~2.2 | Remains neutral at physiological pH. |
| pKa (Amine) | ~9.5 | Protonated at physiological pH; good solubility. |
| H-Bond Donors/Acceptors | 2 / 3 | Balanced profile for membrane permeability. |
Part 2: Synthesis & Manufacturing
The production of the enantiopure amine hinges on the efficient construction of the 4-(1,2,4-triazol-1-yl)acetophenone intermediate, followed by stereoselective amination.
Module A: The Triazole Core Construction
Reaction Type: Nucleophilic Aromatic Substitution (
Protocol:
-
Charge: A reactor is charged with 4'-fluoroacetophenone (1.0 eq), 1,2,4-triazole (1.2 eq), and Potassium Carbonate (
, 1.5 eq). -
Solvent: Dimethylformamide (DMF) or DMSO is added (5 vol). Note: Polar aprotic solvents are critical to solvate the carbonate base.
-
Conditions: Heat to 100–120°C for 12–16 hours. Monitor by HPLC for the disappearance of the fluoro-starting material.
-
Workup: Cool to 25°C. Pour into ice water (10 vol). The product, 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone , precipitates as a white solid.
-
Purification: Recrystallization from Ethanol/Water.
Module B: Asymmetric Installation of the Amine
To avoid wasteful classical resolution, we employ Biocatalytic Transamination . This method uses
Mechanism: The enzyme transfers an amino group from a sacrificial donor (Isopropylamine) to the ketone substrate, driven by the removal of the volatile coproduct (Acetone).
Step-by-Step Biocatalytic Protocol:
-
Screening: Screen a panel of commercially available (S)- or (R)-selective transaminases (e.g., Codexis or enzymatics kits) against the triazole ketone substrate.
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).
-
Reaction Mix:
-
Substrate: 50 mM Triazole Ketone (dissolved in 10% DMSO).
-
Amine Donor: 1 M Isopropylamine (neutralized to pH 7.5).
-
Enzyme: 2–5 g/L Transaminase lyophilizate.
-
-
Incubation: Shake at 30–40°C for 24 hours.
-
Workup: Acidify to pH 2 with 6N HCl to quench and protonate the amine. Extract unreacted ketone with MTBE. Basify the aqueous layer to pH 12 with NaOH and extract the chiral amine into DCM.
Part 3: Visualization of Workflows
Diagram 1: Retrosynthesis & Biocatalytic Forward Path
This logic flow illustrates the convergence of the chemical and biological steps.
Caption: Figure 1. Chemo-enzymatic synthesis route combining SnAr coupling with biocatalytic transamination.
Part 4: Quality Control & Analytics
Ensuring enantiomeric purity is critical for biological assays.
Chiral HPLC Method
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(R)-Isomer: ~8.5 min
-
(S)-Isomer: ~11.2 min
-
Note: Validate with racemic standard.
-
1H NMR Validation (DMSO-d6, 400 MHz)
-
Triazole Protons: Two distinct singlets at
9.25 (s, 1H) and 8.25 (s, 1H).[1] -
Aromatic Protons: Two doublets (AA'BB' system) at
7.90 (d, 2H) and 7.60 (d, 2H). -
Chiral Center: Quartet at
4.15 (q, 1H, -CH -NH2). -
Methyl Group: Doublet at
1.35 (d, 3H, -CH3).
Part 5: Applications in Drug Discovery
This building block is a "privileged structure" for several therapeutic classes.
Kinase Inhibitors
The 1,2,4-triazole ring can bind to the hinge region of kinases or occupy the solvent-exposed front pocket. The chiral amine serves as a linker to the "tail" region, solubilizing the molecule and directing it into the hydrophobic back pocket.
GPCR Ligands (NK1 Antagonists)
Analogs of this scaffold have shown affinity for the Neurokinin-1 receptor. The triazole mimics the amide functionality found in Substance P, while the chiral center restricts the conformation to the bioactive shape.
Diagram 2: Pharmacophore Mapping
Visualizing how the building block interacts within a binding pocket.
Caption: Figure 2. Pharmacophore map showing the interaction modes of the scaffold with a theoretical receptor binding site.
Part 6: Handling & Safety
-
Stability: The free amine absorbs
from the air (carbamate formation). Store as the Hydrochloride (HCl) or Tartrate salt under Argon at 4°C. -
Toxicity: 1,2,4-Triazole derivatives can be potential teratogens (class effect of triazole antifungals). Handle with high-containment procedures (fume hood, nitrile gloves).
-
Incompatibility: Avoid strong oxidizing agents. The amine is incompatible with acid chlorides or anhydrides unless acylation is the intended reaction.
References
-
Preparation of 4-(1,2,4-Triazol-1-yl)
- Methodology: Nucleophilic substitution on 4-fluoroacetophenone.
- Source: PrepChem. "Synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride." (Adapted protocol).
-
Biocatalytic Transamination Protocols
- Methodology: General procedure for
- Source: MDPI. "Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
-
Triazole Pharmacophore Utility
- Context: Application of triazole-phenyl amines in medicinal chemistry.
- Source: NIH/PubMed.
-
Compound Data & Safety
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-[4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]ETHANAMINE [848068-69-9] | Chemsigma [chemsigma.com]
- 3. chiralen.com [chiralen.com]
- 4. 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
